molecular formula C21H15FN2O3S B11984867 Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-71-9

Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11984867
CAS No.: 302913-71-9
M. Wt: 394.4 g/mol
InChI Key: LNBMMGGPLBCMPY-UHFFFAOYSA-N
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Description

Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a thiophenyl group, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorobenzoyl and thiophenyl groups. Common reagents used in these reactions include ethyl esters, fluorobenzoyl chlorides, and thiophenyl derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzoyl and thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 7-(4-chlorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
  • Ethyl 7-(4-methylbenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
  • Ethyl 7-(4-nitrobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

These compounds share a similar core structure but differ in the substituents on the benzoyl group. The presence of different substituents can significantly influence their chemical properties, reactivity, and potential applications. For instance, the fluorobenzoyl group in this compound may enhance its biological activity compared to its chlorinated or methylated counterparts.

Biological Activity

Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H16FNO3S
  • Molecular Weight : 345.39 g/mol
  • IUPAC Name : this compound

The presence of the fluorobenzoyl and thiophene moieties contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Pyrrolo-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The 4-fluorobenzoyl group is introduced via acylation methods.
  • Esterification : The final product is obtained through esterification processes using ethyl alcohol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Breast Cancer : Studies have shown that related compounds inhibit the growth of MCF-7 (breast cancer) cells by inducing apoptosis.
  • Colon Cancer : Compounds in this class have demonstrated efficacy against HT-29 colon cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HT-2915.0Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

  • Bacterial Activity : It shows moderate activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity : The compound exhibits antifungal activity against Candida albicans.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or proliferation.
  • Receptor Modulation : The compound could modulate receptors associated with cell signaling pathways that control growth and survival.

Study on Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of a series of pyrrolo[1,2-c]pyrimidines, including the target compound. The results indicated a strong correlation between structural modifications and enhanced biological activity, particularly in inhibiting tumor growth in xenograft models.

Antimicrobial Evaluation

In another study, the antimicrobial efficacy was assessed using the disc diffusion method against various pathogens. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/disc.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 7-(4-fluorobenzoyl)-3-(thiophen-2-yl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions:

Cyclocondensation : React thiophene-2-carboxylic acid derivatives with pyrrolo[1,2-c]pyrimidine precursors under reflux in ethanol or dimethylformamide (DMF) .

Coupling Reactions : Use Suzuki-Miyaura cross-coupling to introduce the 4-fluorobenzoyl group, employing palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in toluene or dioxane at 80–100°C .

Esterification : Final carboxylate formation via reaction with ethyl chloroformate in the presence of triethylamine as a base .
Key Considerations : Solvent polarity and catalyst loading significantly impact yield. DMF enhances solubility for heterocyclic intermediates, while palladium catalysts require inert atmospheres to prevent deactivation .

Q. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrrolo-pyrimidine core and substituent positions (e.g., thiophen-2-yl vs. 4-fluorobenzoyl). Anomalies in aromatic proton splitting may indicate steric hindrance .

Mass Spectrometry (ESIMS) : High-resolution ESIMS validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for halogen (fluorine) confirmation .

X-ray Crystallography : Resolves ambiguities in stereochemistry. Use SHELXL for refinement; monitor for twinning or disorder in the crystal lattice, common in flexible heterocycles .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

Ventilation : Use fume hoods to avoid inhalation (H335 risk). Static-free equipment minimizes explosion risks from combustible dust .

Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd vs. Cu catalysts for coupling steps; Pd(PPh₃)₄ often outperforms CuI in aryl-aryl bond formation .
  • Solvent Optimization : Replace DMF with acetonitrile for polar intermediates to reduce side reactions.
  • Temperature Gradients : Use microwave-assisted synthesis at 120°C for cyclocondensation to accelerate reaction kinetics .
    Data Note : Yields >70% are achievable with 5 mol% Pd loading and 12-hour reaction times .

Q. How should contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09 B3LYP/6-31G*) to identify misassignments .

Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals, which may distort NMR- inferred geometries .

Dynamic Effects : Variable-temperature NMR can detect conformational flexibility (e.g., rotating thiophene rings) that X-ray static models miss .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Substituent Variation : Replace 4-fluorobenzoyl with electron-withdrawing groups (e.g., nitro) to assess cytotoxicity against cancer cell lines (e.g., HepG-2) via MTT assays .

Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina; prioritize derivatives with ΔG < −8 kcal/mol .

Fluorescence Profiling : Modify the pyrrolo-pyrimidine core with biphenylyl groups to enhance quantum yield (up to 0.55) for sensor applications .

Q. How to address low quantum yield in fluorescence studies?

Methodological Answer:

  • Substituent Engineering : Introduce electron-donating groups (e.g., 3,4-dimethoxybenzoyl) to stabilize excited states and reduce non-radiative decay .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMSO) to minimize aggregation-caused quenching (ACQ).
  • Conformational Locking : Rigidify the thiophene ring via methyl substituents to restrict rotational relaxation .

Q. What crystallographic challenges arise, and how to mitigate them?

Methodological Answer:

  • Disorder Modeling : Use SHELXL’s PART/SULP commands to refine disordered thiophene or benzoyl groups .
  • Twinning Detection : Analyze intensity statistics (e.g., Rint > 0.1) and apply twin laws (e.g., two-fold rotation) during data integration .
  • High-Pressure Cooling : Flash-cool crystals to 100 K in liquid N₂ to reduce thermal motion artifacts .

Properties

CAS No.

302913-71-9

Molecular Formula

C21H15FN2O3S

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 7-(4-fluorobenzoyl)-3-thiophen-2-ylpyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C21H15FN2O3S/c1-2-27-21(26)15-10-18(20(25)13-5-7-14(22)8-6-13)24-12-23-16(11-17(15)24)19-4-3-9-28-19/h3-12H,2H2,1H3

InChI Key

LNBMMGGPLBCMPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)F)C4=CC=CS4

Origin of Product

United States

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